molecular formula C6H5BrFN B055446 2-(Bromomethyl)-3-fluoropyridine CAS No. 122307-44-2

2-(Bromomethyl)-3-fluoropyridine

Cat. No. B055446
M. Wt: 190.01 g/mol
InChI Key: NBVWYLPHVYSPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluoropyridines involves palladium-catalyzed reactions, illustrating the compound's complexity and the involvement of multiple steps in its creation. For example, the synthesis of 2-amino-5-[18F]fluoropyridines involves palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines, highlighting the compound's role in fluorination and amination reactions (Pauton et al., 2019).

Molecular Structure Analysis

Studies such as those on the vibrational spectra and structure of halopyridines, including bromopyridines, can provide insights into the molecular structure of 2-(Bromomethyl)-3-fluoropyridine by analogy. These studies use techniques like density functional theory calculations and compare molecular structures to understand the effects of halogen substitution on pyridine rings (Boopalachandran et al., 2012).

Chemical Reactions and Properties

Chemoselective amination of related compounds demonstrates the specific reactivity of bromo and fluoro groups on pyridine rings. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine shows the preferential substitution reactions that can occur at different positions on the pyridine ring (Stroup et al., 2007).

Scientific Research Applications

Synthesis and Characterization of Fluorinated Compounds

The application of 2-(Bromomethyl)-3-fluoropyridine in scientific research is pivotal in the synthesis of fluorinated compounds, which are essential in various fields including medicinal chemistry, material science, and catalysis. Fluorinated compounds, such as fluoropyridines, are known for their unique properties like high stability, lipophilicity, and bioactivity, making them crucial for drug development and polymer science. A review on the metallation of π-deficient heteroaromatic compounds highlights the importance of fluoropyridines in regioselective synthesis, demonstrating their role in creating structurally diverse molecules for pharmaceutical and material applications (Marsais & Quéguiner, 1983).

Advanced Materials and Coatings

Fluorinated compounds, derived from intermediates like 2-(Bromomethyl)-3-fluoropyridine, contribute significantly to the development of advanced materials and coatings. The unique properties of fluorinated materials, including their chemical resistance and thermal stability, are crucial for various industrial applications. Research on fluorinated liquid crystals emphasizes the significance of fluorinated compounds in enhancing liquid crystal displays' performance, indicating their broader impact on materials science and technology applications (Hird, 2007).

Anticancer Research and Drug Development

In the realm of medicinal chemistry, 2-(Bromomethyl)-3-fluoropyridine serves as a key precursor in synthesizing fluoropyrimidines, which are crucial in anticancer research. Fluoropyrimidines, such as 5-fluorouracil, are foundational in treating various cancers due to their ability to interfere with nucleic acid synthesis in cancer cells. The review on the chemistry of fluorinated pyrimidines highlights the role of fluoropyrimidine derivatives in personalized medicine, showcasing their potential to enhance the efficacy and specificity of cancer treatments (Gmeiner, 2020).

Environmental and Biological Studies

The application of fluorinated compounds extends to environmental and biological studies, where their unique properties facilitate the investigation of complex biological systems and environmental processes. The review on fluorescence microscopy for visualizing soil microorganisms illustrates how fluorinated dyes, derived from fluoropyridine intermediates, enable the detailed observation of microorganisms in their natural habitats, contributing to our understanding of microbial ecology and soil biology (Li, Dick, & Tuovinen, 2004).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and disposal procedures.


Future Directions

This involves identifying areas where further research is needed. It could include potential applications of the compound, or ways to improve its synthesis or properties.


properties

IUPAC Name

2-(bromomethyl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVWYLPHVYSPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616343
Record name 2-(Bromomethyl)-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-3-fluoropyridine

CAS RN

122307-44-2
Record name 2-(Bromomethyl)-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 285 mg (2.242 mmol) of (3-fluoropyridin-2-yl)methanol (CAS: 31181-79-0) in dry dichloromethane (9 ml) in an ice-water bath and under an argon atmosphere was admixed with 882 mg (3.36 mmol) of triphenylphosphine and 1.12 g (3.36 mmol) of tetrabromomethane. The reaction mixture was stirred at room temperature for 22 hours. The solvent was evaporated off and the residue was purified by flash chromatography using a prepacked silica gel cartridge (mobile phase: cyclohexane-ethyl acetate, gradient 15% to 30%), which gave 156 mg (11% yield, 98% pure) of the target compound.
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
882 mg
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.